molecular formula C28H17NO2S B11705428 2-[4-(biphenyl-4-yl)-1,3-thiazol-2-yl]-3H-benzo[f]chromen-3-one

2-[4-(biphenyl-4-yl)-1,3-thiazol-2-yl]-3H-benzo[f]chromen-3-one

Cat. No.: B11705428
M. Wt: 431.5 g/mol
InChI Key: KSNHGPJYYIOPLJ-UHFFFAOYSA-N
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Description

2-(4-{[1,1’-BIPHENYL]-4-YL}-1,3-THIAZOL-2-YL)-3H-BENZO[F]CHROMEN-3-ONE is a complex organic compound that features a unique structure combining biphenyl, thiazole, and chromenone moieties. This compound is of significant interest in medicinal chemistry due to its potential pharmacological activities and its role as a scaffold for the development of new therapeutic agents.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-{[1,1’-BIPHENYL]-4-YL}-1,3-THIAZOL-2-YL)-3H-BENZO[F]CHROMEN-3-ONE typically involves multi-step organic reactions. One common approach starts with the preparation of the biphenyl-thiazole intermediate, which is then coupled with a chromenone derivative under specific reaction conditions. The key steps include:

    Formation of Biphenyl-Thiazole Intermediate: This involves the reaction of 4-bromobiphenyl with thioamide under palladium-catalyzed conditions to form the biphenyl-thiazole intermediate.

    Coupling with Chromenone: The intermediate is then reacted with a chromenone derivative in the presence of a base such as potassium carbonate and a solvent like dimethylformamide (DMF) to yield the final product.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This includes the use of high-throughput screening for reaction conditions, continuous flow reactors for scalability, and advanced purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

2-(4-{[1,1’-BIPHENYL]-4-YL}-1,3-THIAZOL-2-YL)-3H-BENZO[F]CHROMEN-3-ONE undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to introduce additional functional groups.

    Reduction: Reduction reactions using agents like sodium borohydride can modify the chromenone moiety.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Halogenated reagents (e.g., bromine) in the presence of a catalyst like iron(III) chloride.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield hydroxylated derivatives, while substitution can introduce various functional groups such as halogens or alkyl chains.

Scientific Research Applications

2-(4-{[1,1’-BIPHENYL]-4-YL}-1,3-THIAZOL-2-YL)-3H-BENZO[F]CHROMEN-3-ONE has a wide range of scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its anticancer, anti-inflammatory, and antimicrobial properties.

    Industry: Utilized in the development of new materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of 2-(4-{[1,1’-BIPHENYL]-4-YL}-1,3-THIAZOL-2-YL)-3H-BENZO[F]CHROMEN-3-ONE involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of kinases involved in cell signaling pathways, thereby exerting anticancer effects.

Comparison with Similar Compounds

Similar Compounds

  • 2-(2-Fluoro-[1,1′-biphenyl]-4-yl)-N-(4-methyl-2-oxo-2H-chromen-7-yl)propanamide
  • 2-([1,1′-biphenyl]-4-yl)-3-hydroxy-4H-chromen-4-one

Uniqueness

2-(4-{[1,1’-BIPHENYL]-4-YL}-1,3-THIAZOL-2-YL)-3H-BENZO[F]CHROMEN-3-ONE is unique due to its combination of biphenyl, thiazole, and chromenone moieties, which confer distinct chemical and biological properties. This structural uniqueness allows for diverse functionalization and potential therapeutic applications that are not possible with simpler analogs.

Properties

Molecular Formula

C28H17NO2S

Molecular Weight

431.5 g/mol

IUPAC Name

2-[4-(4-phenylphenyl)-1,3-thiazol-2-yl]benzo[f]chromen-3-one

InChI

InChI=1S/C28H17NO2S/c30-28-24(16-23-22-9-5-4-8-20(22)14-15-26(23)31-28)27-29-25(17-32-27)21-12-10-19(11-13-21)18-6-2-1-3-7-18/h1-17H

InChI Key

KSNHGPJYYIOPLJ-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C2=CC=C(C=C2)C3=CSC(=N3)C4=CC5=C(C=CC6=CC=CC=C65)OC4=O

Origin of Product

United States

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